
methyl 2-oxo-4aH-quinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-oxo-4aH-quinoline-4-carboxylate is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound features a quinoline core structure, which is a fused ring system consisting of a benzene ring and a pyridine ring. This structural motif is crucial for the biological activity of many natural and synthetic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxo-4aH-quinoline-4-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate under acidic conditions. This reaction typically proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the quinoline core .
Another approach involves the use of microwave irradiation to promote the cyclization of aniline derivatives with acetaldehyde. This method is advantageous due to its high efficiency and solvent-free conditions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable chemistry principles. Methods such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are commonly used to enhance the yield and reduce the environmental impact of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-oxo-4aH-quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include quinoline-4-carboxylic acid derivatives, hydroxyquinoline derivatives, and various substituted quinoline compounds .
Wissenschaftliche Forschungsanwendungen
Methyl 2-oxo-4aH-quinoline-4-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl 2-oxo-4aH-quinoline-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes, such as topoisomerases, which are essential for DNA replication and repair . Additionally, the compound can modulate receptor activity, affecting cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-oxo-4aH-quinoline-4-carboxylate can be compared with other quinoline derivatives, such as:
Quinoline-4-carboxylic acid: Similar in structure but lacks the methyl ester group.
Hydroxyquinoline: Contains a hydroxyl group instead of a carbonyl group.
Fluoroquinolones: A class of antibiotics with a fluorine atom at the C-6 position.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Eigenschaften
Molekularformel |
C11H9NO3 |
|---|---|
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
methyl 2-oxo-4aH-quinoline-4-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-6-10(13)12-9-5-3-2-4-7(8)9/h2-7H,1H3 |
InChI-Schlüssel |
XEWGYNDMSSNSAJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=O)N=C2C1C=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12359278.png)
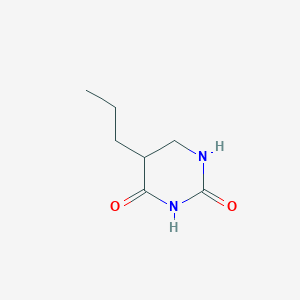


![2,3a-Dihydropyrazolo[3,4-c]pyridin-3-one](/img/structure/B12359300.png)
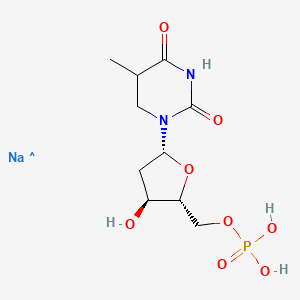
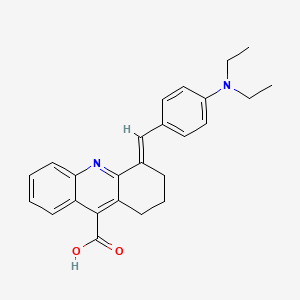
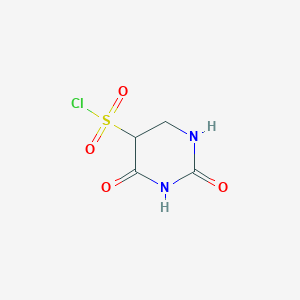



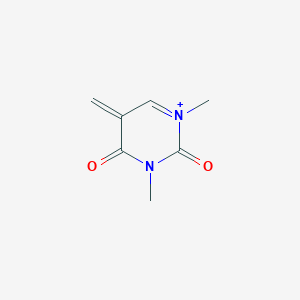

![5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359368.png)
